REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]([F:14])([F:13])[F:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[C-:15]#[N:16].[Na+]>C(C(C)=O)C.[Zn].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:12][C:11]([F:14])([F:13])[S:8]([C:5]1[CH:6]=[CH:7][C:2]([C:15]#[N:16])=[CH:3][CH:4]=1)(=[O:10])=[O:9] |f:1.2|
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Name
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bis-triphenylphosphine nickel dichloride
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Quantity
|
4 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
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Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)C(=O)C
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Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[Na+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred at 70° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at from 65 to 70° C. for 20 h
|
Duration
|
20 h
|
Type
|
WAIT
|
Details
|
The conversion after this period of time was
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
FILTRATION
|
Details
|
the solid filter residue
|
Type
|
WASH
|
Details
|
was washed 2× with 30 ml of MEK each time
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phases were concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
Fractionation under reduced pressure via a 30 cm Vigreux column and heated
|
Type
|
DISTILLATION
|
Details
|
distillation bridge
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)C1=CC=C(C#N)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |